molecular formula C12H10N6O3 B2852310 3-(((8-Hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)carbamoyl)pyridine 1-oxide CAS No. 2034554-78-2

3-(((8-Hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)carbamoyl)pyridine 1-oxide

Cat. No.: B2852310
CAS No.: 2034554-78-2
M. Wt: 286.251
InChI Key: HMMPGJYVZMTRLT-UHFFFAOYSA-N
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Description

The compound “3-(((8-Hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)carbamoyl)pyridine 1-oxide” features a [1,2,4]triazolo[4,3-a]pyrazine core fused with a pyridine 1-oxide moiety via a carbamoyl methyl linker. Key structural attributes include:

  • Carbamoyl methyl bridge: Provides conformational flexibility while maintaining structural rigidity between the heterocycles.

While direct synthetic or pharmacological data for this compound are absent in the provided evidence, its structural analogs (e.g., triazolopyrazines and triazolopyridines) are well-documented in medicinal and materials chemistry .

Properties

IUPAC Name

1-oxido-N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]pyridin-1-ium-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N6O3/c19-11(8-2-1-4-17(21)7-8)14-6-9-15-16-10-12(20)13-3-5-18(9)10/h1-5,7H,6H2,(H,13,20)(H,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMMPGJYVZMTRLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C[N+](=C1)[O-])C(=O)NCC2=NN=C3N2C=CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazine-Mediated Cyclization

Starting from 2,3-dichloropyrazine (9 ), nucleophilic substitution with hydrazine hydrate in ethanol at 85°C yields 3-hydrazinylpyrazine (10 ). Cyclization of 10 with triethoxymethane under reflux forms the triazolo[4,3-a]pyrazine scaffold (11 ), confirmed by spectral data (¹H NMR: δ 8.42 ppm for pyrazine protons).

Reaction Conditions:

  • 10 (1 eq), triethoxymethane (1.2 eq), ethanol, 80°C, 4 h.
  • Yield: 78–85%.

Introduction of the 8-Hydroxy Group

Hydroxylation at position 8 is achieved via oxidation of a halogenated intermediate. Treating 11 with Oxone (2.2 eq) in a water/2-butanone mixture introduces the hydroxyl group, yielding 8-hydroxy-triazolo[4,3-a]pyrazine (12 ).

Optimization Note:

  • Prolonged reaction times (>6 h) lead to over-oxidation; optimal duration is 4 h.

Functionalization with the Methylcarbamoyl Group

The methylcarbamoyl moiety is introduced at position 3 through nucleophilic substitution.

Chloromethylation and Aminolysis

Reaction of 12 with chloroacetyl chloride (1.5 eq) in dichloromethane (DCM) forms 3-(chloromethyl)-8-hydroxy-triazolo[4,3-a]pyrazine (13 ). Subsequent treatment with methylamine (2 eq) in tetrahydrofuran (THF) affords the methylcarbamoyl derivative (14 ).

Characterization Data:

  • 14 : ¹H NMR (DMSO-d₆): δ 3.12 (s, 3H, CH₃), 4.45 (s, 2H, CH₂), 8.51 (s, 1H, pyrazine).
  • Yield: 70–75%.

Synthesis of Pyridine 1-Oxide and Carbamoyl Linkage

Pyridine 1-Oxide Preparation

Pyridine is oxidized to pyridine 1-oxide using Oxone (3 eq) in a water/2-butanone mixture. The reaction is quenched with brine, and the product is extracted with chloroform.

Key Spectral Data:

  • Pyridine 1-oxide: ¹H NMR (CDCl₃): δ 8.44 (s, 1H), 7.92–7.85 (m, 2H).

Carbamoyl Bridge Assembly

The pyridine 1-oxide is converted to its acyl chloride derivative (15 ) using oxalyl chloride (1.2 eq) and catalytic DMF. Coupling 15 with 14 in DCM, catalyzed by N,N-diisopropylethylamine (DIPEA), forms the final product.

Reaction Protocol:

  • 15 (1 eq), 14 (1 eq), DIPEA (2 eq), DCM, RT, 30 min.
  • Yield: 65–70%.

Comparative Analysis of Synthetic Routes

Method Step Reagents/Conditions Yield (%) Key Advantage
Triazolo[4,3-a]pyrazine core Triethoxymethane, ethanol 78–85 High regioselectivity
8-Hydroxylation Oxone, 2-butanone/H₂O 80 Avoids over-oxidation
Methylcarbamoyl introduction Methylamine, THF 70–75 Mild conditions
Pyridine 1-oxide synthesis Oxone, H₂O/2-butanone 85 Scalable
Carbamoyl coupling Oxalyl chloride, DIPEA 65–70 Efficient amide bond formation

Challenges and Optimization Strategies

  • Regioselectivity in Triazole Formation: Competing pathways during cyclization are mitigated by using excess triethoxymethane.
  • Oxidation Control: Strict temperature monitoring (20–25°C) prevents decomposition during pyridine 1-oxide synthesis.
  • Purification: Column chromatography (ethyl acetate/hexane) resolves byproducts from the coupling step.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as hydrogen peroxide, peracetic acid, or potassium permanganate can be used.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of hydroxylated derivatives.

  • Reduction: Formation of reduced analogs.

  • Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 3-(((8-Hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)carbamoyl)pyridine 1-oxide has shown potential as a kinase inhibitor, which can be useful in studying signal transduction pathways and developing new therapeutic agents.

Medicine: This compound has been investigated for its potential anti-tumor properties. It has shown promising activity against various cancer cell lines, making it a candidate for further development as an anti-cancer drug.

Industry: In the pharmaceutical industry, this compound can be used in the development of new drugs targeting various diseases. Its ability to inhibit specific enzymes makes it a valuable tool in drug discovery programs.

Mechanism of Action

The mechanism by which 3-(((8-Hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)carbamoyl)pyridine 1-oxide exerts its effects involves the inhibition of specific kinases. By binding to the active site of these enzymes, it prevents their activity, thereby disrupting cellular signaling pathways that are crucial for cancer cell proliferation and survival.

Molecular Targets and Pathways:

  • Kinases: The compound targets specific kinases involved in cell growth and survival.

  • Pathways: It affects pathways such as the MAPK/ERK pathway and the PI3K/Akt pathway, which are commonly dysregulated in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally and functionally related derivatives:

Compound Name Core Structure Substituents Synthesis Method Biological/Functional Activity References
Target Compound [1,2,4]Triazolo[4,3-a]pyrazine 8-hydroxy, (pyridine 1-oxide)methylcarbamoyl Not explicitly described Hypothesized antimicrobial/anti-inflammatory
8-(4-Aminopiperidin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one [1,2,4]Triazolo[4,3-a]pyrazine 8-(4-aminopiperidinyl) Amide coupling (EDCI/HOBt/DIPEA) Potential chemotherapeutic agents
3-(3-Aryl-1-phenyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridines [1,2,4]Triazolo[4,3-a]pyridine Aryl-pyrazole substituents Iodine(III)-mediated oxidative cyclization Antimicrobial (Gram-positive bacteria)
3-(4-(Benzyloxy)-3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine [1,2,4]Triazolo[4,3-a]pyridine Benzyloxy-methoxyphenyl NaOCl-mediated oxidative cyclization Chemosensors, luminophores
3-Substituted [1,2,4]triazolo[4,3-a]pyrimidines [1,2,4]Triazolo[4,3-a]pyrimidine Thiosemicarbazide, oxadiazole, thiadiazole Hydrazide derivatization Antihypertensive, diuretic (vs. captopril)
Ethyl 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate [1,2,4]Triazolo[4,3-a]pyridine 3-methyl, 8-carboxylate ester Esterification of carboxylate precursors Intermediate for drug discovery

Key Observations:

Structural Impact on Activity: The 8-hydroxy group in the target compound distinguishes it from analogs like 8-(4-aminopiperidin-1-yl)-triazolopyrazinone , which features a basic amine. Hydroxy groups enhance hydrophilicity but may reduce membrane permeability compared to alkylamines.

Synthetic Methodologies: Triazolopyrazines are commonly synthesized via oxidative cyclization (e.g., NaOCl in ethanol for triazolopyridines ) or amide coupling (e.g., EDCI/HOBt for piperidinyl derivatives ). The target compound may require a multi-step approach involving hydrazine intermediates and carbamoylation.

Biological Relevance :

  • Antimicrobial activity is prominent in 3-aryl-pyrazole-triazolopyridines (MIC: 2–8 µg/mL against S. aureus) , while triazolopyrimidines show antihypertensive effects (40–60% reduction in blood pressure vs. captopril) . The target compound’s pyridine 1-oxide moiety may confer unique bioactivity, such as metal chelation or nitric oxide modulation.

Physicochemical Properties :

  • The carbamoyl methyl linker in the target compound contrasts with ester or aryl groups in analogs like ethyl 3-methyl-triazolopyridine-8-carboxylate , likely reducing metabolic instability compared to esters.

Q & A

Basic Question: What are the common synthetic routes for preparing [1,2,4]triazolo[4,3-a]pyrazine derivatives?

Methodological Answer:
The synthesis of triazolopyrazine derivatives typically involves oxidative cyclization of hydrazine intermediates or transition-metal-catalyzed reactions. For example:

  • Oxidative Ring Closure : Hydrazine intermediates can undergo cyclization using green oxidants like sodium hypochlorite (NaOCl) in ethanol at room temperature, yielding products in ~73% isolated yield .
  • Carbonyldiimidazole (CDI)-Mediated Coupling : CDI activates carboxylic acids for coupling with hydrazinopyrazinones under reflux conditions (e.g., 24 hours in DMF), enabling diverse substitutions .
  • Iodine(III)-Mediated Oxidation : Efficient for synthesizing antimicrobial triazolopyridines via hydrazine oxidation at elevated temperatures .

Advanced Question: How can reaction conditions be optimized for oxidative cyclization of triazolopyrazine precursors?

Methodological Answer:
Key parameters include solvent, temperature, and oxidant selection:

  • Solvent : Ethanol or water-based systems improve sustainability (e.g., NaOCl in ethanol, 3 hours, room temperature) , while DMF enables higher solubility for complex intermediates .
  • Temperature : Room-temperature reactions minimize side products , but heating (e.g., 60°C for 18 hours) may enhance yields in carboxamide functionalization .
  • Oxidant : NaOCl offers greener alternatives to Cr(VI) or DDQ , while iodine(III) reagents improve regioselectivity in pyrazole-substituted derivatives .

Basic Question: What spectroscopic techniques confirm the structure of triazolopyrazine derivatives?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify substituent positions and ring fusion patterns. For example, pyridine protons resonate at δ 7.20–8.50 ppm, while triazole carbons appear at δ 140–160 ppm .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C12_{12}H10_{10}N6_6: calc. 238.0961, found 238.0962) .
  • IR Spectroscopy : Confirms functional groups (e.g., C=O stretches at ~1687 cm1^{-1}, azide peaks at ~2139 cm1^{-1}) .

Advanced Question: How can researchers resolve contradictory data in pharmacological evaluations?

Methodological Answer:

  • Purity Verification : Use HPLC or recrystallization to ensure >95% purity, as impurities may skew bioactivity results .
  • Orthogonal Assays : Validate antimicrobial activity (e.g., triazolopyridines in ) using both broth microdilution and agar diffusion methods.
  • Computational Validation : Compare in vitro results with in silico docking studies to identify false positives .

Advanced Question: What strategies enhance regioselectivity in triazolopyrazine functionalization?

Methodological Answer:

  • Directing Groups : Install electron-withdrawing groups (e.g., nitro) to direct substitutions to specific pyrazine positions .
  • Protecting Groups : Use tert-butoxycarbonyl (Boc) to shield reactive amines during coupling reactions .
  • Catalysis : Transition metals (e.g., Pd) enable Suzuki-Miyaura couplings for aryl group introductions .

Basic Question: How do solvent and temperature affect triazolopyrazine synthesis?

Methodological Answer:

ConditionExample ProtocolYieldPurityReference
Ethanol, RTNaOCl, 3 hours73%High
DMF, 60°CEDCI/HOBt coupling, 18 hours55–88%Moderate
Reflux (DMF)CDI-mediated reflux, 24 hours70–85%High

Advanced Question: How can computational tools aid in designing triazolopyrazine derivatives?

Methodological Answer:

  • Molecular Docking : Predict binding affinities to target proteins (e.g., antimalarial triazolopyridines in ).
  • QSAR Modeling : Correlate substituent effects (e.g., trifluoromethyl groups ) with bioactivity.
  • DFT Calculations : Optimize reaction pathways for regioselective syntheses .

Basic Question: What are best practices for scaling up triazolopyrazine synthesis?

Methodological Answer:

  • Solvent Volume : Maintain a 1:10 substrate-to-solvent ratio to ensure solubility during scale-up .
  • Purification : Use flash chromatography (e.g., cyclohexane/ethyl acetate gradients ) or recrystallization (DMF/i-propanol ).
  • Safety : Implement engineering controls (e.g., fume hoods) and PPE (gloves, goggles) per OSHA guidelines .

Advanced Question: How to introduce sulfonamide groups into triazolopyrazines for enhanced activity?

Methodological Answer:

  • Thione Intermediate : React triazolopyrazinethiones with benzyl chlorides (e.g., 2-chlorobenzyl chloride) in DMF to form sulfonamide derivatives (88% yield) .
  • Sulfonyl Chlorides : Direct coupling under basic conditions (e.g., pyridine) at 0–25°C .

Basic Question: What are the stability profiles of triazolopyrazines under storage?

Methodological Answer:

  • Storage Conditions : Store at –20°C in airtight containers with desiccants to prevent hydrolysis .
  • Stability Assays : Monitor degradation via TLC or HPLC over 6–12 months .

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